Cefminox

Description

This compound (INN) is a second generation cephalosporin antibiotic. It is approved for use in Japan.

This compound is a semisynthetic, second-generation, beta-lactamase-stable cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Sodium (active moiety of).

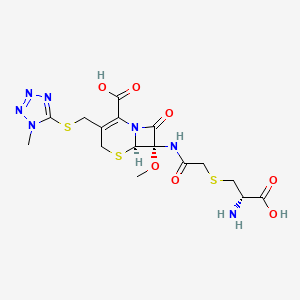

Structure

3D Structure

Properties

IUPAC Name |

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDXOWVAHXDYCU-VXSYNFHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016174 |

Source

|

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84305-41-9 |

Source

|

| Record name | Cefminox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefminox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefminox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cefminox on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefminox is a second-generation, broad-spectrum cephamycin antibiotic known for its bactericidal activity against a wide range of pathogens, particularly Gram-negative and anaerobic bacteria.[1][2][3] Like other β-lactam antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, an essential process for bacterial viability.[1][4] this compound's structure confers stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to this class of antibiotics.[2][4] This guide provides a detailed examination of the molecular interactions, quantitative efficacy, and experimental methodologies used to characterize the effects of this compound on bacterial cell walls.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a complex, cross-linked polymer called peptidoglycan.[4] The final and critical step in the synthesis of this polymer is a transpeptidation reaction that forms peptide cross-links between adjacent glycan chains. This reaction is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5]

This compound exerts its bactericidal effect by targeting and inactivating these essential PBP enzymes.[1][2] The mechanism involves the following key steps:

-

Molecular Mimicry : The strained β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety, the natural substrate for PBP transpeptidases.[5][6]

-

Covalent Binding : This structural similarity allows this compound to enter the active site of a PBP. A reactive serine residue within the PBP's active site attacks the carbonyl carbon of the β-lactam ring.[5]

-

Enzyme Inactivation : This nucleophilic attack opens the β-lactam ring and results in the formation of a stable, long-lived covalent acyl-enzyme intermediate.[5][6] This process effectively sequesters the PBP, rendering it inactive.

-

Disruption of Cell Wall Synthesis : The inactivation of multiple PBP molecules prevents the cross-linking of peptidoglycan strands.[2][7]

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to structural failure, cell lysis, and bacterial death.[1][2][4]

Quantitative Analysis of this compound Efficacy

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

| Bacterial Species | Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | 0.125 - 16 | - | - | [3] |

| Bacteroides fragilis | Anaerobe | - | - | 2.0 | [8] |

| Bacteroides thetaiotaomicron | Anaerobe | - | - | 4.0 | [8] |

| Clostridioides difficile | Anaerobe | 2 - 4 | - | 2.0 | [3][8] |

| Fusobacterium spp. | Anaerobe | - | - | 1.0 | [8] |

| Peptostreptococcus spp. | Anaerobe | - | - | 2.0 | [8] |

| Pseudomonas aeruginosa | Gram-Negative | 256 | - | - | [3] |

| Overall Anaerobes | Anaerobe | - | 1.0 | 16.0 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data is compiled from multiple studies and represents a general susceptibility profile.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is highly dependent on its binding affinity for specific PBPs.[9] While comprehensive PBP binding affinity data (IC₅₀ values) for this compound is not extensively detailed in recent literature, data from other second and third-generation cephalosporins provide a valuable comparative framework for understanding its likely targets. A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Representative PBP Binding Affinities (IC₅₀ in µg/mL) of Other Cephalosporins

| PBP Target | S. aureus (Ceftaroline) | S. pneumoniae (Ceftaroline) | E. coli (Cefepime) | Primary Function | Reference(s) |

| PBP 1 | 0.03 | - | - | Cell Elongation (Transglycosylase/Transpeptidase) | [10] |

| PBP 1a | - | 0.125 - 0.25 | - | Cell Elongation (Transglycosylase/Transpeptidase) | [6][10] |

| PBP 1b | - | - | - | Cell Elongation (Transglycosylase/Transpeptidase) | [6] |

| PBP 2 | 0.02 | - | >20-fold lower for Cefepime | Cell Shape Maintenance (Transpeptidase) | [6][10] |

| PBP 2a (MRSA) | 0.1 - 1.0 | N/A | N/A | Confers Methicillin Resistance | [10] |

| PBP 2x (S. pneumoniae) | N/A | 0.1 - 1.0 | N/A | Septum Formation | [10] |

| PBP 3 | 0.01 | - | ≤ 0.5 | Septum Formation / Cell Division | [6][10] |

Disclaimer: This table presents data for other cephalosporins to illustrate typical PBP binding profiles and does not represent direct measurements for this compound.

Experimental Protocols

Characterizing the mechanism of action of this compound involves several key experimental procedures. The detailed methodologies for these assays are provided below.

Protocol: Determination of PBP Binding Affinity

This protocol describes a competitive binding assay to determine the concentration of this compound required to inhibit 50% (IC₅₀) of the binding of a labeled penicillin to the PBPs.[5][11]

Methodology:

-

Preparation of Bacterial Membranes:

-

Culture the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic growth phase.

-

Harvest cells via centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Lyse the cells using sonication or a French press to release cellular contents.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Assay:

-

Incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of unlabeled this compound. This allows this compound to bind to the PBPs.

-

Add a constant, saturating concentration of a labeled β-lactam probe (e.g., fluorescent Bocillin™ FL or radiolabeled Penicillin G) to the mixture. The probe will bind to any PBPs not already occupied by this compound.

-

Incubate to allow the labeled probe to bind.

-

-

Detection and Quantification:

-

Terminate the binding reaction.

-

Separate the membrane proteins via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the PBP-probe complexes. For fluorescent probes, use a fluorescence imager. For radiolabeled probes, use autoradiography.

-

Quantify the signal intensity of each PBP band using densitometry software. The signal intensity is inversely proportional to the amount of this compound bound.

-

-

Data Analysis:

-

Plot the percentage of inhibition of labeled probe binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.[12][13]

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

-

Include a positive control well (medium + bacteria, no antibiotic) and a negative control well (medium only).

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight.

-

Dilute the overnight culture in fresh medium or saline to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve the final target inoculum density in the wells (typically ~5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Add a fixed volume of the final bacterial inoculum to each well of the microtiter plate (except the negative control).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

-

References

- 1. What is this compound Sodium Hydrate used for? [synapse.patsnap.com]

- 2. This compound | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. benchchem.com [benchchem.com]

- 10. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Cefminox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox is a second-generation cephamycin antibiotic renowned for its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound and its commonly used sodium salt. Detailed experimental protocols for the characterization and analysis of this compound are presented, along with visualizations of its mechanism of action and a typical analytical workflow. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and application of this important antibiotic.

Chemical Structure and Identification

This compound is a semi-synthetic antibiotic belonging to the cephamycin class, which is characterized by a 7-methoxy group on the cephem nucleus.[1] This structural feature confers stability against β-lactamase enzymes produced by some bacteria.[3]

The chemical structure of this compound consists of a β-lactam ring fused to a dihydrothiazine ring, forming the core 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure. It possesses two key side chains: a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at position 3 and a 2-{[(2S)-2-amino-2-carboxyethyl]sulfanyl}acetamido group at the 7β position.[1]

Table 1: Chemical Identification of this compound and this compound Sodium

| Identifier | This compound | This compound Sodium |

| IUPAC Name | (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] | sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] |

| Molecular Formula | C₁₆H₂₁N₇O₇S₃[1][2] | C₁₆H₂₀N₇NaO₇S₃[4] |

| Molecular Weight | 519.57 g/mol [2] | 541.55 g/mol [4] |

| CAS Number | 84305-41-9[1][2] | 75498-96-3 (for sodium salt)[4][5] |

Physical and Chemical Properties

The physical and chemical properties of this compound and its sodium salt are crucial for its formulation, storage, and therapeutic application. This compound is typically used in its sodium salt form to enhance its solubility in aqueous solutions for parenteral administration.

Table 2: Physicochemical Properties of this compound and this compound Sodium

| Property | This compound | This compound Sodium |

| Appearance | - | White to off-white or light-yellow crystalline powder[5][6] |

| Melting Point | - | 200-220 °C (with decomposition)[6] |

| Solubility | - | Freely soluble in water; slightly soluble in ethanol; insoluble in ether[6][7] |

| pH (1% aq. solution) | - | 5.0 - 7.0[6] |

| Optical Rotation | - | [α]²⁰_D: +62° to +72° (0.050 g in 10 mL of water)[5][8] |

| Storage | - | Store at -20°C in a tightly closed container, protected from light[5][6][9] |

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis.[1][7] This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][10] PBPs are responsible for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][9]

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental Protocols

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is employed for the identification of this compound Sodium. The method involves comparing the absorption spectrum of a sample solution with that of a reference standard.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a solution of this compound Sodium in water with a concentration of 1 in 50,000 (0.002% w/v).[8]

-

Use water as the blank.

-

Scan the solution over the UV wavelength range (typically 200-400 nm).

-

Separately, prepare a solution of this compound Sodium Reference Standard at the same concentration and obtain its spectrum under the same conditions.

-

The identification is confirmed if the spectrum of the sample solution exhibits similar intensities of absorption at the same wavelengths as the reference spectrum.[8]

-

Infrared (IR) Spectrophotometry

IR spectroscopy is a powerful technique for the identification of this compound Sodium by analyzing its molecular vibrations. The potassium bromide (KBr) disk method is commonly used for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Procedure:

-

Thoroughly grind approximately 1-2 mg of this compound Sodium with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Transfer the mixture to a die and press it under high pressure to form a transparent or translucent disk.

-

Place the KBr disk in the sample holder of the FTIR spectrophotometer.

-

Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The spectrum of the sample should be compared with the reference spectrum of this compound Sodium; both spectra should exhibit similar intensities of absorption at the same wavenumbers for positive identification.[6]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound and its related impurities. A reversed-phase HPLC method is typically employed.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a data acquisition system.

-

Typical Chromatographic Conditions:

-

Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 - 20 µL.

-

-

Procedure:

-

Prepare the mobile phase, filter, and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of this compound at known concentrations and a solution of the sample to be analyzed.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standards.

-

Caption: A typical experimental workflow for the analysis of this compound by HPLC.

Microbial Assay (Cylinder-Plate Method)

This method determines the potency of an antibiotic by measuring the zone of inhibition of microbial growth.

-

Materials:

-

Petri dishes (100 mm x 20 mm).

-

Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height).

-

Culture medium (e.g., Antibiotic Assay Medium).

-

Test microorganism susceptible to this compound.

-

This compound Sodium Reference Standard.

-

-

Procedure:

-

Prepare a base layer of agar (B569324) in Petri dishes and allow it to solidify.

-

Prepare a seeded agar layer containing a standardized inoculum of the test microorganism and pour it over the base layer.

-

Once the seeded layer has solidified, place 4-6 cylinders on the agar surface at equal distances.

-

Prepare a series of standard solutions of this compound Sodium at known concentrations and a sample solution.

-

Fill the cylinders with the standard and sample solutions.

-

Incubate the plates under appropriate conditions (e.g., 32-35°C).

-

After incubation, measure the diameter of the zones of inhibition around each cylinder.

-

Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.

-

Determine the potency of the sample solution by interpolating its zone diameter on the standard curve.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physical properties, mechanism of action, and key analytical methodologies for this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the experimental protocols provide a foundation for its analysis and characterization in a laboratory setting. The visualizations of its mode of action and a common analytical workflow are intended to facilitate a deeper understanding of this important cephalosporin (B10832234) antibiotic. This compilation of information serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. scispace.com [scispace.com]

- 8. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. This compound | C16H21N7O7S3 | CID 71141 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Cefminox: A Semi-Synthetic Cephamycin

A Technical Guide on the Discovery, Synthesis, and Mechanism of a Second-Generation Cephalosporin

Introduction

Cefminox is a second-generation cephamycin antibiotic, a class of β-lactam antibiotics distinguished by the presence of a 7α-methoxy group, which confers significant stability against β-lactamase enzymes.[1] As a semi-synthetic compound, the journey of this compound from a naturally occurring lead to a clinically effective drug is a testament to the power of medicinal chemistry in enhancing the therapeutic properties of natural products. This in-depth technical guide provides a comprehensive overview of the discovery, semi-synthetic origin, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Semi-Synthetic Origin

The development of this compound is rooted in the discovery of cephamycins, which are naturally produced by actinomycetes.[2] The core structure of this compound is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is derived from the fermentation of Acremonium chrysogenum (formerly Cephalosporium acremonium). The semi-synthetic process involves the chemical modification of this natural precursor to introduce specific side chains that enhance its antibacterial spectrum and pharmacokinetic profile.

The synthesis of this compound sodium involves a multi-step process. A key intermediate, 7β-bromoacetamide-7α-methoxy-3-(1-methyl-1H-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid, is reacted with D-cysteine hydrochloride in an aqueous solution. The pH of the reaction is carefully controlled with sodium bicarbonate to facilitate the condensation reaction, yielding this compound.[3] Subsequent purification is typically achieved through chromatography, often using a nonpolar macroporous resin column, followed by recrystallization to obtain the final high-purity product.[3]

Experimental Protocols

Semi-Synthesis of this compound Sodium

The following protocol is a generalized representation based on patented synthesis methodologies.[3]

Step 1: Condensation Reaction

-

Dissolve 7β-bromoacetamide-7α-methoxy-3-(1-methyl-1H-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water.

-

Adjust the pH of the solution to between 6.0 and 7.0 using a 10% aqueous solution of sodium bicarbonate.

-

Cool the reaction mixture to a temperature between -5°C and 0°C and stir for 1.5 to 3 hours.

-

Allow the reaction mixture to warm to a temperature between 0°C and 5°C and continue stirring for an additional 1.5 to 2.5 hours.

Step 2: Purification

-

Load the reaction mixture onto a nonpolar macroporous resin X5 chromatography column.

-

Elute the column with water.

-

Collect the eluent containing the this compound sodium.

-

Concentrate the eluent under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Filter the solution to collect the solid this compound sodium.

-

Wash the solid with an ethanol-water solution or anhydrous ethanol.

-

Dry the final product under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data

In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | - | 81.5% |

| Escherichia coli | - | 98.4% |

| Haemophilus influenzae | - | 98.6% |

| Pseudomonas aeruginosa | - | 38.8% |

| Bacteroides fragilis | - | - |

Pharmacokinetic Parameters of this compound in Humans

The pharmacokinetic profile of this compound has been evaluated in human clinical studies. The following table summarizes key parameters after intravenous administration.

| Parameter | Value |

| Peak Serum Concentration (Cmax) | 190.8 µg/mL (1 g IV)[5] |

| Half-life (t1/2) | ~1 hour[6] |

| Volume of Distribution (Vd) | 0.270 L/kg[7] |

| Plasma Clearance | 254 mL/min[6] |

| Urinary Excretion (24h) | ~70-75%[6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[2][8] Like other β-lactam antibiotics, this compound targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation reaction catalyzed by PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[8] The affinity of this compound for various PBPs determines its spectrum of activity.

Currently, there is limited information available in the public domain regarding the specific effects of this compound on bacterial signaling pathways beyond the direct consequences of cell wall damage. The bactericidal activity is primarily attributed to the disruption of cell wall integrity.

Visualizations

Caption: Semi-synthetic workflow of this compound.

Caption: Experimental workflow for MIC determination.

Caption: Signaling pathway of this compound's bactericidal action.

References

- 1. Pharmacology of this compound, a new bactericidal cephamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Sodium | 75498-96-3 | ADA49896 | Biosynth [biosynth.com]

- 3. CN102321100A - Preparation method of this compound sodium - Google Patents [patents.google.com]

- 4. Efficacy of this compound in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics and clinical studies on this compound in the field of obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramuscular and intravenous pharmacokinetics of cefmenoxime, a new broad-spectrum cephalosporin, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

An In-Depth Technical Guide to the Antibacterial Spectrum of Cefminox Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox is a second-generation cephamycin antibiotic distinguished by its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including many anaerobic species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high affinity for essential penicillin-binding proteins (PBPs). A key characteristic of this compound is its notable stability in the presence of various β-lactamases, which contributes to its efficacy against otherwise resistant strains. This guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant Gram-negative pathogens, details the standardized experimental protocols for determining its antibacterial spectrum, and visually elucidates its mechanism of action and relevant experimental workflows.

Introduction

This compound is a parenteral cephamycin antibiotic with a robust profile against a wide array of bacterial pathogens.[1][2] As a member of the cephamycin class, it possesses a 7α-methoxy group, which confers significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance in Gram-negative bacteria.[3] This structural feature allows this compound to maintain its activity against strains that are resistant to other β-lactam antibiotics.[4] Its primary therapeutic application lies in the treatment of various infections, including those of the respiratory and urinary tracts, as well as intra-abdominal infections where anaerobic bacteria are often implicated.[5][6] This technical guide aims to provide an in-depth analysis of the antibacterial spectrum of this compound against Gram-negative bacteria, supported by quantitative data, detailed methodologies, and visual representations of its molecular interactions and experimental evaluation.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against a selection of clinically relevant Gram-negative bacteria.

| Gram-Negative Bacteria | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 211 | 0.125 - 16 | 1 | >128 | [1][7][8] |

| Klebsiella spp. | 207 | - | 1 | >128 | [7][8] |

| Pseudomonas aeruginosa | 153 | 256 | >128 | >128 | [1][7][8] |

| Acinetobacter spp. | 354 | - | 64 | >128 | [7][8] |

Note: Data is primarily sourced from a prospective study conducted in South India.[7][8] Interpretive criteria for this compound were not available in this study. The high MIC90 values for some species suggest the presence of resistant isolates in the studied population.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to and subsequent inactivation of penicillin-binding proteins (PBPs). PBPs are essential enzymes located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell.[9][10]

By inactivating PBPs, this compound inhibits the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[9][10] The affinity of this compound for specific PBPs can influence its spectrum of activity and the morphological changes induced in the bacteria.

Figure 1. this compound Mechanism of Action

Stability Against β-Lactamases

A significant attribute of this compound is its stability against a variety of β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability is largely attributed to the presence of a 7α-methoxy group in its cephamycin structure. This compound has demonstrated stability against β-lactamases produced by Bacteroides fragilis and has shown activity against some extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[11][12] This resistance to enzymatic degradation allows this compound to remain effective against bacterial strains that have acquired resistance to other cephalosporins.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method (based on CLSI guidelines)

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent and sterilize by filtration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, across the plate, discarding the final 50 µL from the last well. This creates a range of this compound concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture on an appropriate agar (B569324) medium, adjusted to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Figure 2. Workflow for MIC Determination by Broth Microdilution

Conclusion

This compound remains a relevant therapeutic option due to its broad-spectrum activity against Gram-negative bacteria, including anaerobes, and its inherent stability against many β-lactamases. The quantitative data presented in this guide, while highlighting its general efficacy, also underscore the importance of ongoing surveillance of antimicrobial susceptibility to guide clinical use effectively. The detailed methodologies provided serve as a foundation for consistent and reproducible research into the antibacterial properties of this compound and other antimicrobial agents. Further studies are warranted to expand the global surveillance data for this compound and to further elucidate its interactions with the evolving landscape of bacterial resistance mechanisms.

References

- 1. youtube.com [youtube.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Cefmenoxime: in vitro activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. Determination of MIC Distribution of Arbekacin, this compound, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of MIC distribution of arbekacin, this compound, fosfomycin, biapenem and other antibiotics against gram-negative clinical isolates in South India: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. testinglab.com [testinglab.com]

- 11. researchgate.net [researchgate.net]

- 12. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Cefminox Sodium: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Antimicrobial Activity and Novel Research Applications

Abstract

Cefminox sodium is a second-generation cephamycin antibiotic distinguished by its broad-spectrum bactericidal activity, particularly against Gram-negative and anaerobic bacteria. Its stability against β-lactamases contributes to its efficacy in treating a variety of infections. Beyond its established role as an antimicrobial agent, recent research has unveiled novel pharmacological activities, including its function as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ), leading to the inhibition of the Akt/mTOR signaling pathway. This technical guide provides a comprehensive overview of this compound sodium, detailing its chemical properties, mechanism of action, pharmacokinetic profile, and diverse research applications. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound sodium, a semi-synthetic cephamycin, has been a reliable component in the clinical management of bacterial infections for many years.[1] Its robust activity against a wide range of pathogens has made it a valuable therapeutic option. The primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[2] This is achieved through binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2] The disruption of this process leads to a compromised cell wall and subsequent bacterial lysis.[2]

Recent investigations have expanded the known biological functions of this compound sodium beyond its antibacterial properties. Notably, it has been identified as a dual agonist for the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). This dual agonism has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These findings have opened new avenues for this compound sodium in research areas such as pulmonary arterial hypertension and metabolic disorders.

This guide aims to provide a detailed technical resource on this compound sodium, consolidating its established antimicrobial characteristics with its emerging research applications.

Chemical and Physical Properties

This compound sodium is the sodium salt of this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | Sodium (6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Molecular Formula | C₁₆H₂₀N₇NaO₇S₃ |

| Molecular Weight | 541.56 g/mol |

| Appearance | White to pale yellowish-white crystalline powder |

| Solubility | Freely soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol (B145695) and ether. |

| pH (1% aqueous solution) | 5.0 - 7.0 |

Mechanism of Action

Antimicrobial Activity

The bactericidal effect of this compound sodium is primarily due to the inhibition of bacterial cell wall synthesis. The process can be broken down into the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound sodium binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[2]

-

Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, this compound sodium disrupts this process.[2]

-

Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

A key feature of this compound sodium is its stability in the presence of β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics. This stability broadens its spectrum of activity to include β-lactamase-producing strains.

Modulation of Cellular Signaling Pathways

Recent research has identified a novel mechanism of action for this compound sodium, independent of its antimicrobial properties. It acts as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). This dual agonism initiates a signaling cascade that results in the inhibition of the Akt/mTOR pathway.

The key steps in this pathway are:

-

IP and PPARγ Agonism: this compound sodium binds to and activates both IP and PPARγ receptors.

-

Downstream Effects: Activation of these receptors leads to the upregulation of cyclic AMP (cAMP) production and PTEN (Phosphatase and Tensin homolog) expression.

-

Inhibition of Akt/mTOR Signaling: Increased PTEN expression inhibits the PI3K/Akt pathway, which in turn downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling. This pathway is a central regulator of cell growth, proliferation, and survival.

Research Applications and Experimental Protocols

This compound sodium is utilized in a variety of research settings, from fundamental microbiology to preclinical drug discovery.

In Vitro Antimicrobial Susceptibility Testing

A primary research application of this compound sodium is in determining its efficacy against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a key quantitative measure.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Sodium against Various Bacterial Strains

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.125 - 16 |

| Klebsiella pneumoniae | ≤0.06 - 128 |

| Proteus mirabilis | ≤0.25 - 32 |

| Haemophilus influenzae | ≤0.06 - 2 |

| Staphylococcus aureus (Methicillin-susceptible) | 0.5 - 32 |

| Bacteroides fragilis | 0.25 - 64 |

| Clostridioides difficile | 2 - 4[3] |

| Pseudomonas aeruginosa | 256[3] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Sodium Dilutions:

-

Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound sodium dilutions.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound sodium that completely inhibits visible growth.

-

In Vivo Models of Bacterial Infection

Animal models are crucial for evaluating the in vivo efficacy of this compound sodium.

Experimental Protocol: Murine Peritonitis Model

-

Animal Model:

-

Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Induction of Infection:

-

Prepare a standardized inoculum of the pathogenic bacteria (e.g., E. coli) in a solution containing a sterile mucin to enhance virulence.

-

Inject the bacterial suspension intraperitoneally (IP) to induce peritonitis.

-

-

Treatment:

-

Administer this compound sodium at various dosages via a clinically relevant route (e.g., subcutaneous or intravenous) at specific time points post-infection.

-

Include a control group receiving a vehicle.

-

-

Evaluation of Efficacy:

-

Monitor the survival of the animals over a set period (e.g., 7 days).

-

At specific time points, euthanize subgroups of animals to determine the bacterial load in the peritoneal fluid and blood through colony counting.

-

Analyze inflammatory markers in serum or peritoneal fluid (e.g., cytokines).

-

Investigation of a Novel Signaling Pathway

The discovery of this compound sodium's effect on the Akt/mTOR pathway has spurred research into its potential therapeutic applications beyond infectious diseases.

Experimental Protocol: In Vitro Analysis of Akt/mTOR Signaling in Pulmonary Artery Smooth Muscle Cells (PASMCs)

-

Cell Culture:

-

Culture primary human or rat PASMCs in an appropriate growth medium.

-

Induce a disease-relevant phenotype, such as hypoxia-induced proliferation, by culturing the cells in a low-oxygen environment (e.g., 1-3% O₂).

-

-

Treatment:

-

Treat the PASMCs with varying concentrations of this compound sodium for a specified duration (e.g., 24-48 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, PTEN).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the protein bands to determine the effect of this compound sodium on protein expression and phosphorylation.

-

-

Cell Proliferation Assay:

-

Seed PASMCs in a 96-well plate and treat with this compound sodium.

-

Assess cell proliferation using a standard method such as the MTT or BrdU assay.

-

Clinical Research and Efficacy

Clinical trials have demonstrated the efficacy of this compound sodium in treating a range of bacterial infections.

Table 2: Clinical Efficacy of this compound Sodium in Various Infections

| Type of Infection | Number of Patients (n) | Clinical Efficacy Rate (%) |

| Respiratory Tract Infections | 525 | 82.3 |

| Biliary Tract Infections | 87 | 85.7 |

| Urinary Tract Infections | 509 | 66.4 |

| Gynecological Infections | 126 | 92.1 |

| Peritonitis | 84 | 88.1 |

| Overall | 1560 | 74.9 |

Data from an open trial with patients treated with 1g of this compound twice a day in adults or 20-30 mg/kg three to four times a day in children for up to 14 days.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound Sodium's Antibacterial Action

Caption: this compound sodium's antibacterial mechanism of action.

This compound Sodium's Modulation of the Akt/mTOR Signaling Pathway

Caption: this compound sodium's inhibition of the Akt/mTOR pathway.

Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound sodium remains a clinically relevant antibiotic with a well-established safety and efficacy profile. Its broad spectrum of activity, particularly against challenging Gram-negative and anaerobic pathogens, ensures its continued importance in the management of bacterial infections. The recent elucidation of its role as a dual IP and PPARγ agonist and subsequent inhibitor of the Akt/mTOR signaling pathway has unveiled exciting new possibilities for its application in non-communicable diseases. This guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the multifaceted nature of this compound sodium and paving the way for future investigations into its full therapeutic potential. Further research is warranted to fully explore the clinical implications of its novel signaling pathway modulation.

References

Cefminox: A Second-Generation Cephamycin Antibiotic - An In-depth Technical Guide

Abstract

Cefminox is a second-generation cephamycin antibiotic distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its stability against β-lactamases confers a significant advantage in treating infections caused by resistant organisms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical applications. Furthermore, this guide presents detailed experimental protocols for the evaluation of its antimicrobial activity and illustrates key signaling pathways influenced by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

This compound is a semi-synthetic cephamycin antibiotic, classified as a second-generation cephalosporin.[1][2] Cephamycins are a subclass of β-lactam antibiotics characterized by the presence of a 7α-methoxy group, which confers remarkable stability against β-lactamase enzymes produced by many resistant bacteria.[3] This structural feature allows this compound to maintain its efficacy against a broader range of pathogens compared to other cephalosporins that are susceptible to enzymatic degradation.[3] Clinically, this compound has been utilized for the treatment of various infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[4]

Mechanism of Action

The primary antibacterial mechanism of this compound involves the inhibition of bacterial cell wall synthesis.[5] This action is achieved through the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound actively binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5] PBPs are essential enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[5]

-

Inhibition of Peptidoglycan Cross-linking: By forming a stable acyl-enzyme complex with the PBPs, this compound blocks the cross-linking of peptidoglycan chains.[5]

-

Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[5]

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of bactericidal activity against a variety of pathogens. It is particularly effective against Gram-negative bacteria and anaerobic organisms.[1] The in vitro activity of this compound against a range of clinically relevant bacteria is summarized in the table below, with data presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

| Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus | 1.6 | 12.5 |

| Streptococcus pneumoniae | ≤0.1 | 0.2 |

| Streptococcus pyogenes | ≤0.1 | ≤0.1 |

| Gram-Negative Aerobes | ||

| Escherichia coli | 0.2 | 0.8 |

| Haemophilus influenzae | ≤0.1 | ≤0.1 |

| Klebsiella pneumoniae | 0.2 | 0.8 |

| Proteus mirabilis | 0.4 | 1.6 |

| Pseudomonas aeruginosa | 64 | >128 |

| Anaerobes | ||

| Bacteroides fragilis | 0.8 | 3.1 |

| Clostridium perfringens | 0.8 | 3.1 |

Table 1: In Vitro Antibacterial Activity of this compound (MIC₅₀ and MIC₉₀)

Pharmacokinetics

This compound is administered parenterally, typically via intravenous or intramuscular injection.[3] It exhibits favorable pharmacokinetic properties, including a relatively long half-life, which allows for less frequent dosing. The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[4]

| Parameter | Human | Rat | Mouse | Rabbit | Dog |

| Cmax (mg/L) | 78.1 | 95.5 | ~60 | ~70 | ~80 |

| Tmax (h) | 0.5 | 0.25 | 0.25 | 0.5 | 0.5 |

| AUC (mg·h/L) | 112 | 105 | ~75 | ~90 | ~100 |

| Half-life (h) | 1.5 | 1.1 | 0.5 | 5.0 | 1.0 |

| Protein Binding (%) | 61 | 90-93 | 60-77 | 60-77 | 90-93 |

| Volume of Distribution (L/kg) | 0.20 | - | - | - | - |

Table 2: Pharmacokinetic Parameters of this compound in Humans and Animal Models [4][6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution using a 0.22 µm filter.[8]

-

Preparation of Microdilution Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Inoculation: Inoculate each well (1 through 11) with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[8]

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method is also based on CLSI guidelines and is considered a reference method for MIC determination.[10]

-

Preparation of this compound-Containing Agar Plates: Prepare a series of two-fold dilutions of this compound stock solution. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton agar (MHA) maintained at 45-50°C.[1] Pour the mixture into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic. Allow the inoculum spots to dry before inverting the plates.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.

Figure 2: General workflow for MIC determination.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[11]

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

-

Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[11]

In Vivo Efficacy Study: Mouse Peritonitis Model

This model is used to assess the in vivo efficacy of this compound in treating a systemic bacterial infection.[12]

-

Animal Model: Use female BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

-

Induction of Peritonitis: Prepare an inoculum of a clinically relevant bacterial strain (e.g., Escherichia coli) in a 3% hog gastric mucin suspension to a concentration that induces a lethal infection (e.g., 10⁷ CFU/mouse).[13] Inject 0.5 mL of this suspension intraperitoneally (IP) into each mouse.

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously or intravenously at various doses. Include a control group that receives a vehicle (e.g., sterile saline).

-

Monitoring: Monitor the mice for signs of illness and survival for a predetermined period (e.g., 7 days).[14]

-

Endpoint Analysis: The primary endpoint is the survival rate at the end of the observation period. The 50% effective dose (ED₅₀) can be calculated. Alternatively, at specific time points, groups of mice can be euthanized to determine the bacterial load in the peritoneal fluid and various organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.[12]

Additional Signaling Pathways

Recent research has revealed that this compound possesses activities beyond its direct antibacterial effects. It has been identified as a dual agonist of the prostacyclin receptor (IP) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This dual agonism leads to the inhibition of the Akt/mTOR signaling pathway and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

PPARγ Agonism and Akt/mTOR Inhibition: As a PPARγ agonist, this compound upregulates the expression of Phosphatase and Tensin Homolog (PTEN).[1] PTEN is a tumor suppressor that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the PI3K/Akt signaling pathway.[15] The inhibition of Akt prevents the activation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[15]

-

Prostacyclin Receptor Agonism and cAMP Production: Activation of the prostacyclin receptor by this compound stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] Increased cAMP levels activate Protein Kinase A (PKA), which has various downstream effects, including vasodilation and inhibition of platelet aggregation.[16]

Figure 3: Dual agonist signaling pathways of this compound.

Mechanisms of Resistance

Bacterial resistance to this compound, as with other β-lactam antibiotics, can arise through several mechanisms:

-

Enzymatic Degradation: Although this compound is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases can lead to its hydrolysis and inactivation.[17]

-

Alteration of Target Site: Mutations in the genes encoding for penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.[8]

-

Reduced Permeability: In Gram-negative bacteria, alterations in the structure or expression of outer membrane porin channels can restrict the entry of this compound into the periplasmic space, where the PBPs are located.[8]

-

Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching a sufficient intracellular concentration to be effective.[8]

Conclusion

This compound remains a valuable therapeutic agent due to its broad antibacterial spectrum, stability against many β-lactamases, and favorable pharmacokinetic profile. Its primary mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The discovery of its dual agonist activity on the prostacyclin and PPARγ receptors opens new avenues for research into its potential applications beyond its antimicrobial properties. A thorough understanding of its pharmacological properties, as detailed in this guide, is essential for its optimal clinical use and for the development of strategies to combat emerging resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Dual Agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma Identified by Virtual Screening, Has Therapeutic Efficacy against Hypoxia-Induced Pulmonary Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of ceforanide (BL-S786R) and cefazolin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. emerypharma.com [emerypharma.com]

- 12. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. infectionsinsurgery.org [infectionsinsurgery.org]

Cefminox Binding Affinity to Penicillin-Binding Proteins (PBPs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefminox, a second-generation cephamycin antibiotic, exerts its bactericidal action through the inhibition of bacterial cell wall synthesis. This is achieved by forming a stable covalent bond with the active sites of essential enzymes known as penicillin-binding proteins (PBPs). The affinity of this compound for various PBPs is a critical determinant of its antibacterial spectrum and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs, detailing the underlying mechanisms, experimental protocols for affinity determination, and a comparative analysis of binding data with other relevant β-lactam antibiotics. While extensive quantitative binding data specifically for this compound is not abundant in publicly available literature, this guide establishes a framework for understanding its interaction with PBPs based on established methodologies and data from structurally similar compounds.

Introduction: The Central Role of Penicillin-Binding Proteins

The bacterial cell wall, a rigid structure composed primarily of peptidoglycan, is indispensable for maintaining cellular integrity and resisting osmotic stress. The final and crucial step in peptidoglycan synthesis—the cross-linking of peptide side chains—is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). These enzymes are named for their characteristic covalent interaction with penicillin and other β-lactam antibiotics.

β-lactam antibiotics, including this compound, are structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This structural mimicry allows them to bind to the active site of PBPs. The nucleophilic attack by a serine residue in the PBP active site on the β-lactam ring of the antibiotic results in the formation of a stable, long-lived acyl-enzyme complex. This effectively inactivates the PBP, halting peptidoglycan cross-linking, which leads to a compromised cell wall, and ultimately, bacterial cell lysis and death.

Bacteria typically possess multiple PBPs, each with distinct physiological roles in processes such as cell elongation, septum formation during cell division, and maintaining cell shape. The specific binding profile of an antibiotic to these various PBPs dictates its antibacterial spectrum and the morphological changes it induces in susceptible bacteria.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic for a specific PBP is commonly quantified by its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. A lower IC50 value signifies a higher binding affinity.

Table 1: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Staphylococcus aureus

| PBP Target | Cefoxitin | Ceftaroline (MSSA) | Ceftaroline (MRSA) |

| PBP1 | - | ≤1 | ≤1 |

| PBP2 | - | ≤1 | ≤1 |

| PBP2a | - | - | 0.01 - 1 |

| PBP3 | - | ≤1 | ≤1 |

| PBP4 | - | >1 | >1 |

Data synthesized from publicly available research.[1][2] Note: Methicillin-resistant S. aureus (MRSA) possesses the unique PBP2a, which has a low affinity for most β-lactams, conferring resistance. Cephalosporins with high affinity for PBP2a are crucial for treating MRSA infections.[1][2]

Table 2: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Escherichia coli

| PBP Target | Cefoxitin | Cefepime | Ceftobiprole |

| PBP1a | - | - | 0.03 |

| PBP1b | - | - | 0.6 |

| PBP2 | - | >20-fold lower than others | 0.6 |

| PBP3 | - | ≤ 0.5 | 0.03 |

Data synthesized from publicly available research.[3][4][5][6]

Table 3: Comparative PBP Binding Affinities (IC50, µg/mL) of Cephalosporins against Pseudomonas aeruginosa

| PBP Target | Cefepime | Ceftazidime | Ceftobiprole |

| PBP1a | - | - | 0.25 |

| PBP1b | - | - | 0.5 |

| PBP2 | >25 | >25 | 3 |

| PBP3 | <0.0025 | - | 0.25 |

| PBP4 | - | - | 2 |

Data synthesized from publicly available research.[5][6]

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to PBPs is typically achieved through a competitive binding assay. This method measures the ability of unlabeled this compound to compete with a labeled penicillin derivative (e.g., a fluorescently tagged penicillin like Bocillin™ FL or a radiolabeled penicillin) for binding to PBPs within bacterial membrane preparations.

Preparation of Bacterial Membranes

-

Bacterial Culture: The bacterial strain of interest (e.g., S. aureus, E. coli) is grown in a suitable liquid medium to the mid-logarithmic phase of growth to ensure a high level of PBP expression.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation at a low temperature (e.g., 4°C) to maintain protein integrity.

-

Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer, and the cells are lysed to release their contents. Common methods include sonication or the use of a French press.

-

Membrane Isolation: The cell membrane fraction, which contains the PBPs, is isolated from the cell lysate by ultracentrifugation.

-

Protein Quantification: The total protein concentration of the isolated membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.

Competitive PBP Binding Assay

-

Incubation with Unlabeled this compound: A fixed amount of the bacterial membrane preparation is incubated with increasing concentrations of unlabeled this compound in a series of reaction tubes. A control tube containing no this compound is also prepared.

-

Addition of Labeled Penicillin: Following a pre-incubation period to allow for the binding of this compound to the PBPs, a fixed concentration of a labeled penicillin derivative is added to each tube.

-

Saturation Binding: The mixture is incubated to allow the labeled penicillin to bind to any PBPs that have not been occupied by this compound.

-

Reaction Termination and Separation: The binding reaction is terminated, and the PBP-antibiotic complexes are separated from the unbound labeled penicillin. This is typically achieved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification: The labeled PBPs are visualized in the gel using an appropriate detection method (e.g., fluorography for radiolabeled penicillin or a fluorescence imager for fluorescently labeled penicillin). The intensity of the band corresponding to each PBP is quantified using densitometry software.

-

IC50 Determination: The percentage of labeled penicillin binding (relative to the control with no this compound) is plotted against the concentration of this compound. The IC50 value for each PBP is then determined from the resulting dose-response curve.

Visualizations

Mechanism of PBP Inhibition by this compound